molecular formula C7H14ClN B2687268 (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2307487-41-6

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No.: B2687268
CAS No.: 2307487-41-6
M. Wt: 147.65
InChI Key: LVWJJIDTGCDKRE-LEUCUCNGSA-N
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Description

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride is a bicyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a bicyclic framework that imparts rigidity and specific stereochemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as crystallization and chromatography, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise spatial orientation, enhancing its binding affinity and selectivity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic ring. This structural feature imparts unique reactivity and binding properties, distinguishing it from other similar compounds .

Biological Activity

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride, also known as a bicyclic compound with significant medicinal chemistry interest, exhibits unique biological activities primarily through its interaction with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within a seven-membered ring. This structural configuration contributes to its biological activity by allowing specific interactions with various receptors and enzymes in the central nervous system (CNS).

Property Details
IUPAC Name This compound
Molecular Formula C₈H₁₇N·HCl
CAS Number 2307487-41-6
Solubility Soluble in water and organic solvents

The primary mechanism of action for this compound involves its role as a competitive inhibitor of neurotransmitter transporters, specifically those for dopamine, serotonin, and norepinephrine. By inhibiting these transporters, the compound increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Key Biological Effects:

  • Increased Heart Rate: Due to elevated norepinephrine levels.
  • Bronchodilation: Resulting from enhanced sympathetic activity.
  • Cognitive Enhancement: Improved focus and memory due to increased dopamine activity.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

1. Receptor Binding Affinity

Research indicates that this compound exhibits a higher binding affinity for D(2L) and D(3) dopamine receptors compared to D(1) receptors, suggesting a selective action that could be beneficial in treating dopamine-related disorders such as Parkinson's disease and schizophrenia .

2. Toxicity Profile

The compound has been noted for its high toxicity levels, which can manifest as hypertension, tachycardia, and seizures upon exposure . Safety protocols are critical when handling this compound in laboratory settings.

Case Study 1: Dopamine Receptor Interaction

A study demonstrated that enantiomers of this compound showed distinct affinities for dopamine receptors, indicating potential for developing targeted therapies for CNS disorders .

Case Study 2: Synthesis and Evaluation

A multicomponent reaction was employed to synthesize derivatives of this compound, which were then evaluated for their binding affinities at various dopamine receptor subtypes. The results indicated that modifications to the bicyclic structure could enhance receptor selectivity and reduce side effects .

Applications in Research and Industry

The unique properties of this compound make it valuable in several applications:

  • Pharmaceutical Development: As a precursor for synthesizing drugs targeting CNS disorders.
  • Analytical Chemistry: Used as an analytical reagent due to its reactivity.
  • Chiral Resolution Agent: Employed in organic synthesis for resolving chiral compounds.

Current Research Trends

Ongoing research is focusing on:

  • Developing safer derivatives with reduced toxicity profiles.
  • Exploring environmentally friendly synthesis methods.
  • Investigating therapeutic potentials beyond CNS applications, including anti-inflammatory and analgesic effects.

Properties

IUPAC Name

(1S,5S)-1-methyl-2-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-4-2-6(7)3-5-8-7;/h6,8H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWJJIDTGCDKRE-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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